molecular formula C28H31N3O2S2 B12017155 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-33-0

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12017155
CAS No.: 624724-33-0
M. Wt: 505.7 g/mol
InChI Key: HXQHZCLDQCKOOU-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these two moieties.

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole ring.

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a β-haloester or β-haloketone under basic conditions to form the thiazolidinone ring.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone rings through a condensation reaction, typically using a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound may be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: The compound may be used in the development of new materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to cellular responses.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, affecting cellular functions and processes.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Hybrid Compounds: Compounds that combine pyrazole and thiazolidinone rings with different linkers and substituents.

The uniqueness of This compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

624724-33-0

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-7-15-33-24-14-13-21(16-19(24)3)26-22(18-30(29-26)23-11-9-8-10-12-23)17-25-27(32)31(20(4)6-2)28(34)35-25/h8-14,16-18,20H,5-7,15H2,1-4H3/b25-17-

InChI Key

HXQHZCLDQCKOOU-UQQQWYQISA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4)C

Origin of Product

United States

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